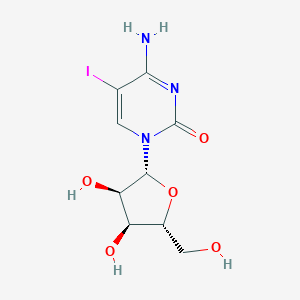

5-Iodocytidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-iodocytidine involves specific methodologies aimed at introducing the iodine atom to the cytidine molecule effectively. One notable approach is the synthesis of an RNA phosphoramidite of 5-iodocytidine, which allows for its incorporation into RNA sequences. This process is crucial for applications in solving X-ray crystallographic phase problems and for conducting photochemical cross-linking studies (Irani & SantaLucia, 1999).

Aplicaciones Científicas De Investigación

Base-Pairing Properties in Oligodeoxynucleotides : Ferrer et al. (1997) reported that 5-Iodocytidine is used for its base-pairing properties, including triple helix formation, in oligodeoxynucleotides (Ferrer et al., 1997).

Iodinating Nucleic Acids : Ascoli and Kahan (1966) highlighted its use for iodinating nucleic acids, introducing radioactivity into preformed polynucleotides, and studying the impact of iodinated bases on the biological activity of nucleic acids (Ascoli & Kahan, 1966).

X-ray Crystallography and Photochemical Cross-Linking : Irani and SantaLucia (1999) noted the usefulness of 5-Iodocytidine phosphoramidite for solving X-ray crystallographic phase problems and for photochemical cross-linking studies in RNA (Irani & SantaLucia, 1999).

Photocrosslinking of Nucleoprotein Complexes : Meisenheimer et al. (1996) found 5-Iodocytidine to be an excellent chromophore for high-yield photocrosslinking of nucleoprotein complexes, with yields up to 95% when irradiated at 325 nm (Meisenheimer et al., 1996).

Brain Imaging : Dubost et al. (2012) explored its potential as a ligand for brain imaging of 5-HT(4) receptors using single-photon emission computed tomography (SPECT) (Dubost et al., 2012).

Radiosensitivity in Cultured Human Cells : Erikson and Szybalski (1963) reported the incorporation of 5-iododeoxyuridine into DNA enhances the radiation sensitivity of cultured human cells towards ultraviolet light and X-rays of various energy levels (Erikson & Szybalski, 1963).

Incorporation into Yeast tRNAPhe : Sprinzl et al. (1972) described the incorporation of 5-Iodocytidine into yeast tRNAPhe using tRNA nucleotidyl transferase, aiding in the quantitative determination of 3′ terminal nucleosides (Sprinzl et al., 1972).

Safety And Hazards

Direcciones Futuras

5-Iodocytidine has been used in research for nucleic acids and nucleic acid-protein interactions . It has potential for use in the study of cytosine methyltransferases, X-ray diffraction experiments of nucleic acids and nucleic acid binding proteins, and in the study of the restriction endonucleases cleavage mechanism .

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGJDJXUSAEMZ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921468 | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodocytidine | |

CAS RN |

1147-23-5 | |

| Record name | Iodocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)